4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL
Overview
Description
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL is a heterocyclic compound that features a bromine atom and a hydroxyl group attached to a cyclopenta[C]pyridine ring system
Biochemical Analysis
Biochemical Properties
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. This inhibition can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including altered cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For instance, it has been shown to influence the glycolytic pathway by modulating the activity of key enzymes involved in glucose metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have indicated that it can be actively transported into cells via membrane transporters and subsequently distributed to various organelles, including the mitochondria and nucleus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL can be achieved through several synthetic routes. One common method involves the bromination of 6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-one.
Reduction: Formation of 6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL
- 4-Fluoro-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL
- 4-Iodo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL
Uniqueness
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogues. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4,8,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOJTCTXPPVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2C1O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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